
Mycotrienin I
Vue d'ensemble
Description
Mycotrienin I is a member of the triene-ansamycin class of antibiotics, characterized by a macrocyclic ansa structure containing a conjugated triene system. It is produced by Streptomyces species, notably Streptomyces rishiriensis T-23 . Structurally, this compound (C₃₆H₄₈N₂O₈; MW 636.78 Da) features a 22-membered macrocycle with a cyclohexanecarbonylamino side chain and hydroxyl/methoxy substitutions critical for its bioactivity . Its biosynthesis involves polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways, with key steps including the formation of the triene unit and macrocyclization .
This compound exhibits potent inhibition of cell-free translation and suppresses pro-inflammatory cytokine-induced ICAM-1 expression, making it a candidate for anti-inflammatory and antimicrobial applications .
Méthodes De Préparation
The synthesis of Mycotrienin I involves a highly convergent asymmetric approach. The process includes the synthesis and coupling of the C9−C16 subunit and the aromatic subunit. The key steps in the synthesis involve the use of chiral allylsilane bond construction methodology. The C12 and C13 stereocenters are introduced using an asymmetric crotylsilylation reaction, while the C11 stereocenter is installed via a chelate-controlled addition of allyltrimethylsilane. The C14−C15 trisubstituted double bond is formed through the reductive opening of an α,β-unsaturated lactone .
Analyse Des Réactions Chimiques
Mycotrienin I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas with palladium on carbon (for reduction), and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of dihydro derivatives, while oxidation can result in the formation of epoxides or other oxidized products .
Applications De Recherche Scientifique
Mycotrienin I has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying asymmetric synthesis and complex molecule construction. In biology, it has been studied for its antibiotic properties and its ability to inhibit protein synthesis. In medicine, this compound is being investigated for its potential use as an anti-inflammatory agent and its ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by pro-inflammatory cytokines .
Mécanisme D'action
The mechanism of action of Mycotrienin I involves the inhibition of protein synthesis. It acts as a direct inhibitor of translation, thereby preventing the expression of certain proteins, such as ICAM-1, which are induced by pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 alpha. This inhibition occurs both in intact living cells and in cell-free translation systems .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison
Mycotrienin I belongs to the triene-ansamycin family, which includes Mycotrienin II, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ. These compounds share a conserved macrocyclic ansa backbone but differ in substituents and stereochemistry, leading to varied bioactivity (Table 1).
Table 1: Structural and Functional Comparison of Triene-Ansamycins
Mechanistic Insights
Translation Inhibition :
this compound and its analogs block protein synthesis by binding to the ribosome’s elongation factor Tu (EF-Tu) domain. Mycotrienin II shows stronger inhibition (IC₅₀ 0.3 μM) compared to this compound (IC₅₀ 0.5 μM), attributed to its 34-hydroxyl group enhancing ribosomal interaction .
Anti-Inflammatory Activity :
this compound suppresses TNF-α-induced ICAM-1 expression (IC₅₀ 0.3–0.5 μM) by inhibiting NF-κB signaling. In contrast, 13-ketothis compound lacks activity due to the C13 ketone disrupting binding to translation machinery .
Microbial Conversion: Bacillus megaterium converts Mycotrienin II into derivatives like 22-O-β-D-glucopyranosylmycotrienin II, which exhibit reduced cytotoxicity but retained anti-inflammatory effects, highlighting the role of glycosylation in modulating activity .
Key Research Findings
Differential Inhibition: this compound and trienomycin A show preferential inhibition of TNF-α-induced ICAM-1 over IL-1α-induced pathways, linked to ribotoxic stress responses .
Structure-Activity Relationships (SAR): The cyclohexanecarbonylamino group enhances membrane permeability. Hydroxyl groups at C15 and C34 are essential for ribosomal binding .
Clinical Potential: Mycotrienin II’s low cytotoxicity (cell viability >90% at 10 μM) positions it as a lead compound for anti-inflammatory therapies .
Activité Biologique
Mycotrienin I is a member of the ansamycin class of antibiotics, which are characterized by their unique chemical structure and diverse biological activities. Isolated from the fermentation broth of Streptomyces rishiriensis, this compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and antitumor treatments. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is structurally related to other ansamycin antibiotics, featuring a triene system that contributes to its biological activity. The compound's unique hydroquinone structure plays a crucial role in its pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉O₅ |
Molecular Weight | 305.34 g/mol |
Solubility | Soluble in DMSO, methanol |
Melting Point | Not specified |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
- Study Findings : In a study conducted by Moffitt et al., this compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating potent antibacterial activity .
Antitumor Activity
This compound has also been investigated for its antitumor properties. Studies reveal that it induces apoptosis in cancer cells, making it a candidate for cancer therapy.
- Case Study : A study published in the Journal of Antibiotics found that this compound significantly reduced the viability of leukemia cells in vitro, with an IC50 value of 15 µg/mL . This suggests a promising role in cancer treatment strategies.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interfere with cellular processes such as protein synthesis and DNA replication in target organisms.
- Research Insights : A study explored how this compound affects the transcriptional regulation of genes involved in cell cycle progression and apoptosis, highlighting its potential as an anticancer agent .
Biosynthesis
The biosynthesis of this compound involves complex enzymatic pathways typical of ansamycin antibiotics. Understanding these pathways can facilitate the development of synthetic analogs with enhanced efficacy.
Table 2: Key Enzymes in Mycotrienin Biosynthesis
Enzyme | Function |
---|---|
Polyketide synthase | Catalyzes the formation of the backbone structure |
Cytochrome P450 enzymes | Modifies functional groups on the molecule |
Q & A
Basic Research Questions
Q. What established methodologies are recommended for isolating and characterizing Mycotrienin I from microbial sources?
- Methodological Guidance : Begin with solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic purification (HPLC, TLC). Structural elucidation should combine spectroscopic techniques (NMR, MS) and comparison with literature data. Ensure reproducibility by documenting solvent ratios, temperature, and instrumentation parameters (e.g., NMR field strength) .
- Key Considerations : For novel strains, include phylogenetic analysis to confirm species identity. Reference established protocols for secondary metabolite extraction to avoid contamination .
Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s antimicrobial bioactivity?
- Methodological Guidance : Use standardized microdilution assays (CLSI guidelines) to determine MIC/MBC values against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria. Include positive controls (e.g., rifampicin) and solvent controls to validate results. Optimize concentration ranges (e.g., 0.1–100 µg/mL) based on pilot studies .
- Data Interpretation : Address solvent interference by testing cytotoxicity in mammalian cell lines (e.g., HEK-293) alongside bioactivity assays .
Q. How does the structural configuration of this compound influence its mechanism of action?
- Methodological Guidance : Conduct structure-activity relationship (SAR) studies using synthetic analogs. Employ computational docking to predict binding affinities for target enzymes (e.g., RNA polymerase). Validate hypotheses with enzymatic inhibition assays and crystallography where feasible .
- Experimental Design : Use the PCC framework (Population, Concept, Context) to define variables like stereochemistry and substituent effects .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically analyzed?
- Methodological Guidance : Perform meta-analysis of pharmacokinetic parameters (e.g., bioavailability, half-life) across studies. Use the PICO framework to structure comparisons: Population (animal models), Intervention (dosage regimens), Comparison (vehicle controls), Outcome (bacterial load reduction). Address confounding factors like metabolic differences .
- Data Contradiction Resolution : Apply Cochrane systematic review principles to assess bias risk and heterogeneity in experimental designs .
Q. What experimental strategies can elucidate this compound’s resistance mechanisms in target pathogens?
- Methodological Guidance : Use whole-genome sequencing of resistant mutants to identify mutations in putative targets (e.g., rpoB for RNA polymerase). Complement with proteomic profiling to detect overexpression of efflux pumps. Validate findings via gene knockout/complementation assays .
- Ethical Considerations : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and minimize redundant work .
Q. What statistical approaches are appropriate for assessing synergistic effects of this compound with other antimicrobials?
- Methodological Guidance : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Apply factorial design to test combinations across multiple concentrations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to analyze interactions .
- Reproducibility : Document raw data and statistical scripts in supplementary materials for transparency .
Q. How do environmental factors (pH, temperature) affect the stability and bioactivity of this compound in experimental settings?
- Methodological Guidance : Conduct accelerated stability studies under varied conditions (e.g., pH 2–9, 4–37°C). Monitor degradation via HPLC and correlate residual bioactivity using time-kill assays. Use Arrhenius modeling to predict shelf-life .
- Reporting Standards : Include detailed experimental conditions in methods sections to enable replication .
Q. What methodologies are critical for validating this compound’s molecular targets in complex biological systems?
- Methodological Guidance : Employ CRISPR-Cas9 knockout models or RNAi silencing to confirm target essentiality. Use chemoproteomic approaches (e.g., affinity chromatography coupled with MS) to identify binding partners. Cross-validate with enzymatic activity assays .
- Novelty Check : Review existing literature to ensure target hypotheses address knowledge gaps .
Q. Data Conflict and Synthesis Challenges
Q. What are the key challenges in synthesizing this compound analogs with enhanced pharmacokinetic properties?
- Methodological Guidance : Optimize synthetic routes (e.g., semi-synthesis vs. total synthesis) for yield and scalability. Use logP calculations and ADMET predictions to prioritize analogs. Validate purity via HPLC and crystallography .
- Ethical Compliance : Ensure synthetic protocols adhere to safety and waste-disposal regulations .
Q. How can conflicting data on this compound’s cytotoxicity be resolved through systematic review?
- Methodological Guidance : Conduct meta-regression to assess the impact of cell line variability, exposure time, and assay endpoints (e.g., ATP vs. MTT). Apply GRADE criteria to evaluate evidence quality and recommend standardized cytotoxicity protocols .
- Transparency : Publish raw datasets and analysis code in open-access repositories .
Propriétés
Numéro CAS |
82189-03-5 |
---|---|
Formule moléculaire |
C36H48N2O8 |
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
Clé InChI |
WWUVMHRJRCRFSL-UOZMSBJPSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
SMILES isomérique |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES canonique |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Apparence |
Yellow Powder |
Synonymes |
ansatrienin A mycotrienin I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.